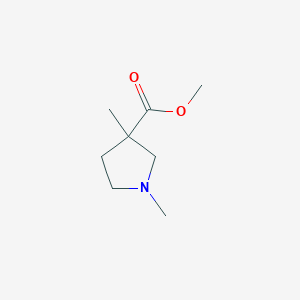

Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Vue d'ensemble

Description

Methyl 1,3-dimethylpyrrolidine-3-carboxylate: is an organic compound belonging to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with methyl groups at the 1 and 3 positions and a carboxylate ester group at the 3 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethylpyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-2-butanone with ammonia and formaldehyde can yield the desired pyrrolidine ring. The subsequent esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid, produces this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1,3-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 1,3-dimethylpyrrolidine-3-carboxylate is characterized by a pyrrolidine ring with methyl substituents at positions 1 and 3, and a carboxylate group at position 3. The molecular formula is with a molecular weight of approximately 157.21 g/mol. Its chiral nature makes it a valuable building block in asymmetric synthesis.

Organic Synthesis

This compound serves as a chiral building block in the synthesis of complex organic molecules. It is utilized in various organic transformations including:

- Oxidation : Converts to ketones or carboxylic acids.

- Reduction : Forms alcohols or more saturated derivatives.

- Substitution Reactions : Leads to various substituted pyrrolidine derivatives.

Biological Applications

In biological research, this compound is employed as a probe for studying enzyme interactions and as a ligand in receptor binding assays. Its ability to modulate enzyme activity makes it significant for:

- Investigating enzyme-substrate interactions.

- Serving as an inhibitor or modulator in metabolic pathways .

Pharmaceutical Development

This compound is recognized for its potential use in drug synthesis. It acts as an intermediate in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties .

Agrochemical Production

The compound is also used as an intermediate in the production of agrochemicals. Its structural properties allow it to be integrated into various formulations aimed at enhancing agricultural productivity .

Reaction Mechanisms

The mechanisms of action for this compound involve its interaction with specific molecular targets:

- In biological systems, it may influence metabolic pathways through binding interactions with enzymes or receptors.

- The ester group can undergo hydrolysis to release the active pyrrolidine moiety, facilitating its biological effects .

Case Study 1: Enzyme Interaction Studies

A study focused on the use of this compound as a ligand in enzyme assays revealed its potential to inhibit specific enzymes involved in metabolic pathways. The results indicated significant modulation of enzyme activity, suggesting its utility in drug discovery processes aimed at targeting metabolic diseases .

Case Study 2: Synthesis Optimization

Research on optimizing the synthesis of complex molecules using this compound highlighted its effectiveness as a building block. The study demonstrated high yields and purity in multi-step syntheses involving this compound, showcasing its importance in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of methyl 1,3-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes, affecting metabolic pathways. The ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which then interacts with target proteins or receptors, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 1,2-dimethylpyrrolidine-3-carboxylate

- Methyl 1,3-dimethylpyrrolidine-2-carboxylate

- Ethyl 1,3-dimethylpyrrolidine-3-carboxylate

Uniqueness

Methyl 1,3-dimethylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it a valuable compound for targeted applications.

Activité Biologique

Methyl 1,3-dimethylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two methyl groups at positions 1 and 3, and a carboxylate group at position 3. This unique structure contributes to its reactivity and biological interactions. The presence of methyl groups can enhance lipophilicity and influence binding affinity to various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

- Adenosine Receptors : The compound acts as a dual inverse agonist for adenosine A1 receptors (A1R) and antagonist for A2A and A2B receptors. This dual action may contribute to its potential in modulating neurotransmission and inflammatory responses .

- Enzyme Interaction : It has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of co-administered drugs.

Pharmacological Effects

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating adenosine receptor activity, which is crucial in neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through its antagonistic effects on adenosine receptors, which play a role in inflammatory signaling pathways .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Neuroprotection : A study demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and inflammatory cytokine levels, indicating its efficacy as an anti-inflammatory agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Methyl pyrrolidine-3-carboxylate | Adenosine receptor modulation | Moderate neuroprotective effects |

| 2,5-Dimethylpyrrolidine-3-carboxylate | Similar receptor interactions | Reduced activity compared to methyl derivative |

| Methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate | Enzyme inhibition | Higher potency in enzyme modulation |

Propriétés

IUPAC Name |

methyl 1,3-dimethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11-3)4-5-9(2)6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHMLHHIBYJZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556780 | |

| Record name | Methyl 1,3-dimethylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114725-00-7 | |

| Record name | Methyl 1,3-dimethylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.